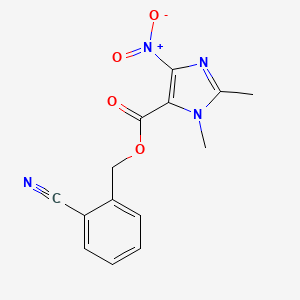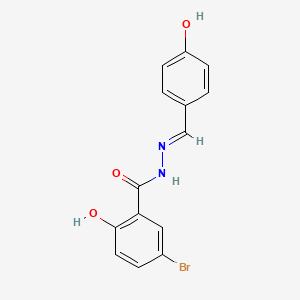
2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves the inhibition of specific enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from carrying out its normal function. The specific mechanism of inhibition may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. For example, inhibition of protein kinase C has been shown to have anti-cancer effects, while inhibition of phosphodiesterase has been shown to have cardiovascular benefits. The compound may also have other effects on cellular processes, such as the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate. One direction is the continued study of its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the development of new compounds based on the structure of this compound, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves several steps. The first step involves the reaction of 2-cyanobenzyl chloride with 1,2-dimethylimidazole to form the intermediate product 2-cyanobenzyl 1,2-dimethylimidazole. This intermediate product is then reacted with ethyl chloroformate to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in the regulation of various cellular processes. This inhibition has been shown to have potential therapeutic effects for diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
(2-cyanophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-16-13(18(20)21)12(17(9)2)14(19)22-8-11-6-4-3-5-10(11)7-15/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLKHKXHDKOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)

![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![2-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6096058.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![1-[2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6096069.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)
